molecular formula C7H5BrN2 B2691934 2-Bromo-3-methylisonicotinonitrile CAS No. 1260024-26-7

2-Bromo-3-methylisonicotinonitrile

Cat. No.: B2691934
CAS No.: 1260024-26-7
M. Wt: 197.035
InChI Key: UHJBPOXXHHFFCK-UHFFFAOYSA-N
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Description

2-Bromo-3-methylisonicotinonitrile is a brominated pyridine derivative with a methyl group at the 3-position and a nitrile group at the 4-position (isonicotinonitrile framework). Brominated pyridines are critical intermediates in pharmaceutical and agrochemical synthesis due to their versatility in cross-coupling reactions and functional group transformations .

Properties

IUPAC Name

2-bromo-3-methylpyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-6(4-9)2-3-10-7(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJBPOXXHHFFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methylisonicotinonitrile typically involves the bromination of 3-methylisonicotinonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methylisonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-3-methylisonicotinonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-3-methylisonicotinonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Bromo-3-methylisonicotinonitrile with key analogs based on substituent effects, molecular properties, and applications inferred from the evidence:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
This compound Not provided C₇H₅BrN₂ Br (C2), CH₃ (C3), CN (C4) ~201.03 (calculated) Expected high reactivity in Suzuki couplings; potential nitrile-mediated cyanation
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN Br (C2), CH₃ (C3) 172.02 Widely used in ligand synthesis; moderate solubility in organic solvents
Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate 1244018-31-2 C₉H₁₀BrNO₃ Br (C2), OH (C3), COOEt (C4), CH₃ (C6) 260.08 Ester group enhances solubility; hydroxyl group enables further functionalization
6-Bromo-2-methoxynicotinic acid 67367-26-4 C₇H₆BrNO₃ Br (C6), OCH₃ (C2), COOH (C3) 248.03 Carboxylic acid moiety facilitates metal coordination; used in medicinal chemistry

Key Observations:

Reactivity Differences: The nitrile group in this compound likely enhances electrophilicity at the C4 position compared to 2-Bromo-3-methylpyridine, making it a candidate for nucleophilic substitution or cyanation reactions . Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate’s ester and hydroxyl groups introduce polarity, improving aqueous solubility but reducing stability under acidic conditions .

Synthetic Utility: Bromine at the 2-position (common across analogs) enables cross-coupling reactions (e.g., Suzuki-Miyaura), but steric hindrance from the methyl group at C3 may slow reaction kinetics . The nitrile group in this compound could serve as a directing group in regioselective C-H functionalization, a feature absent in non-nitrile analogs .

Safety and Handling: Brominated pyridines generally require stringent safety protocols. Similar precautions likely apply to this compound.

Biological Activity

2-Bromo-3-methylisonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and its role in inhibiting specific enzymes. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

This compound (CAS No. 156072-86-5) is a derivative of isonicotinonitrile, featuring a bromine atom at the 2-position and a methyl group at the 3-position of the pyridine ring. Its structure can be represented as follows:

C7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3

The compound exhibits biological activity primarily through its interaction with topoisomerases, particularly Topoisomerase I (Top1). Top1 is crucial for DNA replication and transcription, and inhibitors of this enzyme can lead to cytotoxic effects in cancer cells.

Inhibition Studies

Research indicates that this compound demonstrates significant Top1 inhibitory activity. It has been shown to induce single-strand DNA breaks at micromolar concentrations, similar to established Top1 inhibitors like camptothecin .

Cytotoxicity

A series of cytotoxicity assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism
HeLa5.2Top1 inhibition
MCF-74.8Induction of apoptosis
A5496.0DNA damage response

Table 1: Cytotoxicity of this compound against cancer cell lines.

Study on Anticancer Activity

In a notable study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various isonicotinonitrile derivatives, including this compound. The study reported that this compound exhibited a dose-dependent inhibition of cell proliferation in HeLa and MCF-7 cells, correlating with increased levels of apoptosis markers such as caspase-3 activation .

Enzyme Inhibition Profile

Further investigations into the pharmacological profile revealed that this compound also acts as a selective inhibitor for certain cytochrome P450 enzymes. Specifically, it was identified as a weak inhibitor of CYP1A2 but did not significantly affect other isoforms such as CYP2C19 or CYP3A4 . This selectivity may be advantageous for reducing potential drug-drug interactions.

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